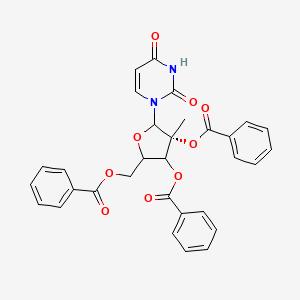
2',3',5'-tri-O-benzoyl-2'-C-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate is a complex organic molecule It features a tetrahydropyrimidinyl group, multiple benzoyloxy groups, and a methyloxolan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate typically involves multiple steps:
Formation of the tetrahydropyrimidinyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of benzoyloxy groups: Benzoylation reactions are carried out using benzoyl chloride in the presence of a base such as pyridine.
Construction of the methyloxolan ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxolan ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzoyloxy groups, converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Biochemical Pathways: It may be used to probe biochemical pathways in cells.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Potential therapeutic applications include anti-cancer and anti-viral treatments.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Chemical Manufacturing: It may be used as a precursor in the manufacture of other chemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzoyloxy groups may facilitate binding to these targets, while the tetrahydropyrimidinyl group could interact with active sites or allosteric sites, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl acetate
- (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl propionate
Uniqueness
The uniqueness of (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of multiple benzoyloxy groups and the tetrahydropyrimidinyl moiety distinguishes it from similar compounds, potentially leading to different interactions with biological targets and varied applications in research and industry.
Properties
Molecular Formula |
C31H26N2O9 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
[(4R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O9/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)33-18-17-24(34)32-30(33)38/h2-18,23,25,29H,19H2,1H3,(H,32,34,38)/t23?,25?,29?,31-/m1/s1 |
InChI Key |
MEWJCEWIFZELKA-UJZYCDFDSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


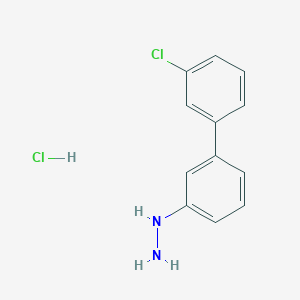

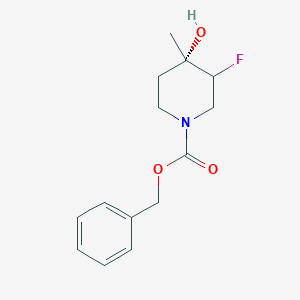

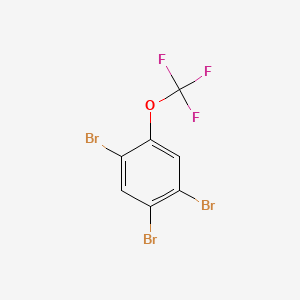
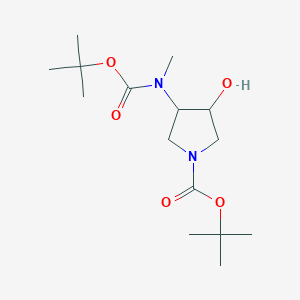
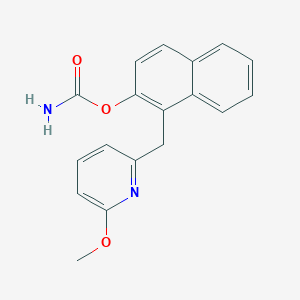
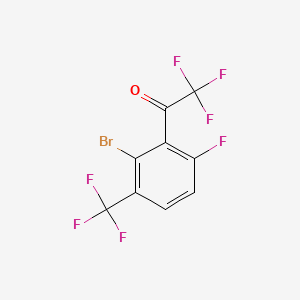

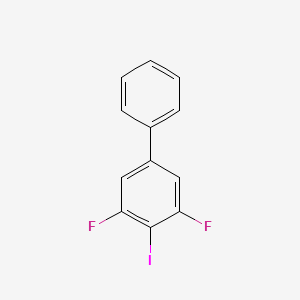

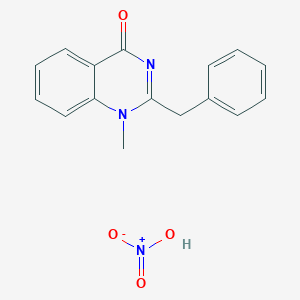
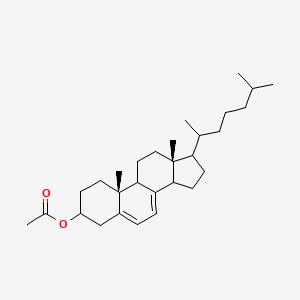
![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
